molecular formula C16H8Cl2N2 B14393783 [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile CAS No. 89482-99-5

[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile

Cat. No.: B14393783
CAS No.: 89482-99-5
M. Wt: 299.2 g/mol
InChI Key: FZMKDMIQUMSSKO-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The choice of solvent and base can vary, but common bases include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile: shares similarities with other aromatic nitriles and halogenated phenyl compounds.

    3,4-Dichlorophenylacetonitrile: Similar structure but lacks the additional phenyl ring.

    Benzyl cyanide: Contains a phenyl ring and a nitrile group but lacks the dichloro substitution.

Uniqueness

This compound is unique due to the presence of both dichloro and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89482-99-5

Molecular Formula

C16H8Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)-phenylmethylidene]propanedinitrile

InChI

InChI=1S/C16H8Cl2N2/c17-14-7-6-12(8-15(14)18)16(13(9-19)10-20)11-4-2-1-3-5-11/h1-8H

InChI Key

FZMKDMIQUMSSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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